Gas‑Phase Elimination Kinetics: 5‑Chloro‑2‑pentanone Reacts ~9‑Fold Faster than 4‑Chloro‑2‑butanone
In a direct theoretical study comparing the gas‑phase dehydrochlorination kinetics of homologous chloroketones, the reactivity of 5‑chloropentan‑2‑one (5‑chloro‑2‑pentanone) was found to be approximately nine times greater than that of 4‑chlorobutane‑2‑one (4‑chloro‑2‑butanone) [1]. The carbonyl oxygen in the five‑carbon chain participates anchimerically in the elimination transition state, lowering the activation energy relative to the four‑carbon analog, which follows a less‑assisted, more synchronous 1,2‑elimination pathway [1]. This difference has direct implications for thermal stability during long‑term storage and for reaction design in high‑temperature or gas‑phase applications.
| Evidence Dimension | Gas‑phase dehydrochlorination reactivity |
|---|---|
| Target Compound Data | 5‑Chloro‑2‑pentanone: ~9× greater reactivity |
| Comparator Or Baseline | 4‑Chloro‑2‑butanone (CAS 6322‑49‑2): baseline reactivity (1×) |
| Quantified Difference | ~9‑fold higher |
| Conditions | Gas‑phase elimination kinetics; computational study at B3LYP/6‑31G(d,p) and multiple DFT levels |
Why This Matters
Higher thermal lability necessitates specific stabilization (K₂CO₃ addition) and cold‑chain storage; procurement specifications must account for this intrinsic property to avoid degradation and ensure reproducible performance in downstream reactions.
- [1] Chuchani G, et al. Theoretical study of neighboring carbonyl group participation in the elimination kinetics of chloroketones in the gas phase. J Phys Org Chem, 2010, DOI: 10.1002/POC.1733. View Source
